4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluoroethyl group, and a morpholine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group and the morpholine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-(4-amino-3-fluorophenyl)morpholin-3-one: This compound shares some structural similarities but differs in its specific functional groups and overall structure.
2-aminomethyl-4-(4-fluorobenzyl)morpholine: Another compound with a morpholine moiety, but with different substituents and properties
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNWHJKNYWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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